N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
“N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” typically involves multiple steps, including the formation of the oxazolidinone ring, sulfonylation, and subsequent coupling with pyridine derivatives. Common reagents used in these reactions include:
Oxazolidinone formation: Amino alcohols and carbonyl compounds under acidic or basic conditions.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling reactions: Use of coupling agents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, “N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of “N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide: can be compared with other oxazolidinone derivatives, sulfonamides, and pyridine-containing compounds.
Oxazolidinone derivatives: Known for their antibacterial properties.
Sulfonamides: Widely used in medicinal chemistry for their antimicrobial activity.
Pyridine-containing compounds: Common in pharmaceuticals due to their ability to interact with biological targets.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which can impart specific reactivity and biological activity. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O5S/c19-13-3-4-14(20)15(8-13)30(27,28)24-6-7-29-16(24)11-23-18(26)17(25)22-10-12-2-1-5-21-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXQXKYKFFAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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